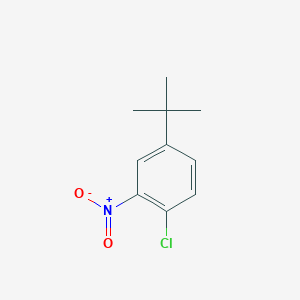

4-tert-Butyl-1-chlor-2-nitrobenzol

Übersicht

Beschreibung

4-tert-Butyl-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of benzene, where the hydrogen atoms are substituted with a tert-butyl group, a chlorine atom, and a nitro group

Wissenschaftliche Forschungsanwendungen

4-tert-Butyl-1-chloro-2-nitrobenzene has several applications in scientific research:

Wirkmechanismus

Target of Action

It’s known that nitrobenzene compounds often interact with various enzymes and proteins within the body, altering their function .

Mode of Action

The mode of action of 4-tert-Butyl-1-chloro-2-nitrobenzene involves several chemical reactions. One of the key reactions is the nucleophilic substitution at the benzylic position . This reaction can occur via an SN1 or SN2 pathway, depending on the nature of the benzylic halide . The compound can also undergo electrophilic aromatic substitution .

Biochemical Pathways

Nitrobenzene compounds are known to participate in various biochemical reactions, including oxidative nucleophilic aromatic substitution .

Pharmacokinetics

Nitrobenzene compounds are generally absorbed through the skin and respiratory tract, distributed throughout the body, metabolized primarily in the liver, and excreted via urine .

Result of Action

Nitrobenzene compounds can cause a variety of effects, including oxidative stress, dna damage, and enzyme inhibition .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-tert-Butyl-1-chloro-2-nitrobenzene. For instance, the compound is a combustible substance and should be kept away from heat sources . It’s also a potential allergen and can cause allergic reactions . Proper storage and handling are necessary to prevent environmental contamination .

Vorbereitungsmethoden

The synthesis of 4-tert-Butyl-1-chloro-2-nitrobenzene typically involves nitration and chlorination reactions. One common method involves the nitration of 4-tert-butylchlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

4-tert-Butyl-1-chloro-2-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding phenols.

Vergleich Mit ähnlichen Verbindungen

4-tert-Butyl-1-chloro-2-nitrobenzene can be compared with other disubstituted benzenes, such as:

4-tert-Butyl-1-chloro-2-methylbenzene: Similar in structure but with a methyl group instead of a nitro group, affecting its reactivity and applications.

4-tert-Butyl-1-chloro-2-aminobenzene: The amino group makes it more reactive towards electrophiles and nucleophiles.

4-tert-Butyl-1-chloro-2-hydroxybenzene: The hydroxyl group increases its solubility in water and reactivity in substitution reactions.

Biologische Aktivität

4-tert-Butyl-1-chloro-2-nitrobenzene (C10H12ClNO2) is a nitrobenzene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of the compound's biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

4-tert-Butyl-1-chloro-2-nitrobenzene features a nitro group (-NO2) and a chloro group (-Cl) attached to a benzene ring that also contains a tert-butyl group. The presence of these functional groups influences its reactivity and biological interactions.

Target Interactions

Nitrobenzene compounds, including 4-tert-butyl-1-chloro-2-nitrobenzene, primarily interact with various enzymes and proteins in biological systems. These interactions can lead to alterations in enzymatic functions, contributing to their biological effects.

Mode of Action

The compound undergoes nucleophilic substitution reactions at the benzylic position, which can result in the formation of reactive intermediates. These intermediates may participate in oxidative nucleophilic aromatic substitution reactions, leading to modifications in cellular components such as DNA and proteins.

Biochemical Pathways

Research indicates that 4-tert-butyl-1-chloro-2-nitrobenzene can induce oxidative stress within cells, potentially causing DNA damage and enzyme inhibition. This oxidative stress is linked to various pathological conditions, including cancer.

Pharmacokinetics

The pharmacokinetic profile of nitrobenzene derivatives reveals that they are generally absorbed through the skin and respiratory tract. Once absorbed, they are distributed throughout the body, predominantly metabolized in the liver, and excreted via urine. The absorption characteristics highlight the need for caution due to potential toxicity upon exposure.

Antimicrobial Properties

Studies have indicated that derivatives of 4-tert-butyl-1-chloro-2-nitrobenzene exhibit significant antimicrobial activity against various bacterial strains. The mechanism behind this activity is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Potential

Research into the anticancer properties of this compound has shown promising results. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, certain derivatives have been tested against breast cancer cell lines, demonstrating cytotoxic effects at specific concentrations .

Case Studies

Several case studies have documented the toxicological effects associated with nitrobenzene exposure:

- Acute Toxicity : A study reported severe methemoglobinemia in a patient following ingestion of nitrobenzene-containing substances. The patient exhibited high levels of methemoglobin and required treatment with methylene blue but ultimately succumbed to complications related to toxicity .

- Liver Damage : Clinical observations have noted hepatic effects such as increased bilirubin levels and liver necrosis associated with nitrobenzene exposure. These findings underscore the compound's potential for causing significant liver damage upon acute or chronic exposure .

- Animal Studies : Experimental studies involving rats have shown dose-dependent lethality following exposure to nitrobenzene vapors. The reported LC50 values indicate a steep dose-response curve for lethality, highlighting the compound's hazardous nature .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

4-tert-butyl-1-chloro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-10(2,3)7-4-5-8(11)9(6-7)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGZGOTUKAZSIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20474825 | |

| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58574-05-3 | |

| Record name | 4-tert-Butyl-1-chloro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20474825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-CHLORO-2-NITRO-4-tert-BUTYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the optimal conditions for the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene to 3-tert-butylaniline using Raney nickel as a catalyst?

A1: The research paper [] identifies the following conditions as optimal for achieving the highest efficiency in the hydrodechlorination of 4-tert-butyl-1-chloro-2-nitrobenzene to 3-tert-butylaniline using Raney nickel:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.